

Spectroscopic and Synthetic Profile of Ethyl 10(E)-heptadecenoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 10(E)-heptadecenoate*

Cat. No.: B15552567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for **Ethyl 10(E)-heptadecenoate**. Due to the limited availability of experimental data for this specific compound in public databases, the information presented herein is a combination of data extrapolated from analogous structures and established principles of organic chemistry and spectroscopy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of long-chain unsaturated fatty acid esters.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 10(E)-heptadecenoate**. These values are derived from typical ranges observed for similar (E)-alkenoic acid ethyl esters and should be considered as estimations for guiding experimental analysis.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	Notes
~5.40 - 5.30	m	2H	-CH=CH-	Vinylic protons, characteristic of a trans double bond.
4.12	q	2H	-O-CH ₂ -CH ₃	Ethyl ester methylene protons.
2.28	t	2H	-CH ₂ -C(O)O-	Protons alpha to the carbonyl group.
~2.00	m	4H	-CH ₂ -CH=CH-CH ₂ -	Allylic protons.
~1.62	p	2H	-CH ₂ -CH ₂ -C(O)O-	Protons beta to the carbonyl group.
1.35 - 1.20	m	16H	-(CH ₂) ₈ -	Methylene protons of the long alkyl chain.
1.25	t	3H	-O-CH ₂ -CH ₃	Ethyl ester methyl protons.
0.88	t	3H	-CH ₂ -CH ₃	Terminal methyl protons of the heptadecenoyl chain.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm)	Assignment	Notes
~173.8	C=O	Carbonyl carbon of the ester.
~130.5	-CH=CH-	Vinylic carbons, characteristic of a trans double bond. [1] [2]
~60.1	-O-CH ₂ -	Methylene carbon of the ethyl ester.
~34.4	-CH ₂ -C(O)O-	Carbon alpha to the carbonyl group.
~32.0	-CH ₂ -CH=	Allylic carbons. [3]
~29.7 - 29.0	-(CH ₂) _n -	Methylene carbons in the alkyl chain.
~25.0	-CH ₂ -CH ₂ -C(O)O-	Carbon beta to the carbonyl group.
~22.7	-CH ₂ -CH ₃	Terminal methyl carbon of the heptadecenoyl chain.
~14.3	-O-CH ₂ -CH ₃	Methyl carbon of the ethyl ester.

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment	Notes
296	Moderate	$[M]^+$	Molecular ion peak.
251	Low	$[M - OCH_2CH_3]^+$	Loss of the ethoxy group.
88	High	$[C_4H_8O_2]^+$	McLafferty rearrangement product, characteristic of ethyl esters. [4]
Variable	Low to Moderate	Series of $C_nH_{2n+1}^+$ and $C_nH_{2n-1}^+$ ions	Fragmentation of the long alkyl chain.

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~3020	Medium	=C-H stretch	Vinylic C-H stretching. [5]
2925, 2855	Strong	C-H stretch	Aliphatic C-H stretching.
~1740	Strong	C=O stretch	Ester carbonyl stretching. [6] [7]
~1650	Medium	C=C stretch	Alkene C=C stretching of the trans double bond. [5]
~1170	Strong	C-O stretch	Ester C-O stretching. [6]
~965	Strong	=C-H bend	Out-of-plane bending characteristic of a trans double bond. [5]

Experimental Protocols

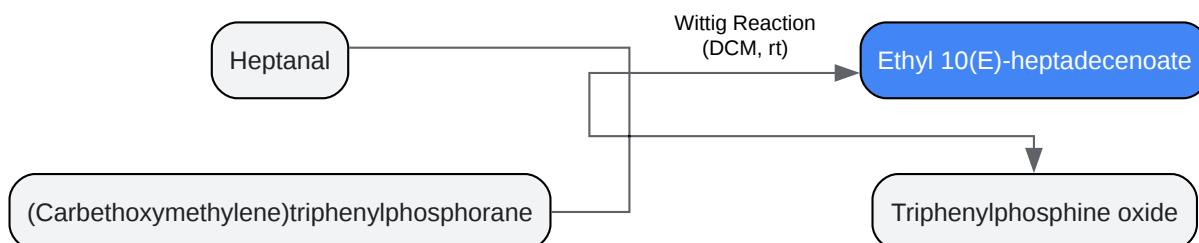
A plausible synthetic route for **Ethyl 10(E)-heptadecenoate** is the Wittig reaction, which is a reliable method for the stereoselective synthesis of alkenes, often favoring the (E)-isomer with stabilized ylides.[8]

Synthesis of Ethyl 10(E)-heptadecenoate via Wittig Reaction

This protocol describes the synthesis starting from commercially available materials.

Materials:

- Heptanal
- (Carbethoxymethylene)triphenylphosphorane
- Dichloromethane (DCM), anhydrous
- Magnesium sulfate ($MgSO_4$), anhydrous
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate


Procedure:

- Reaction Setup: To a solution of heptanal (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (heptanal) is consumed.
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

- Purification:
 - Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
 - Filter the mixture and wash the solid with cold hexane.
 - Combine the filtrates and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
- Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield **Ethyl 10(E)-heptadecenoate** as a colorless oil. Confirm the structure and purity using the spectroscopic methods outlined above (NMR, MS, and IR).

Visualizations

Synthetic Pathway for Ethyl 10(E)-heptadecenoate

[Click to download full resolution via product page](#)

Caption: Wittig reaction pathway for the synthesis of **Ethyl 10(E)-heptadecenoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ^{13}C nmr spectrum of E-but-2-ene and Z-but-2-ene $\text{C}_4\text{H}_8 \text{CH}_3\text{CH}=\text{CHCH}_3$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C_5H_{10} ^{13}C nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. tdx.cat [tdx.cat]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 10(E)-heptadecenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552567#spectroscopic-data-for-ethyl-10-e-heptadecenoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com